![molecular formula C16H25NOSi B14381652 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine CAS No. 89813-14-9](/img/structure/B14381652.png)
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine is an organic compound with a complex structure that includes a silyl ether and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine typically involves the following steps:
Formation of the Alkyne: The starting material, 4-bromo-2-butyne, undergoes a nucleophilic substitution reaction with N,N-diethylamine to form N,N-diethylbut-2-yn-1-amine.
Silylation: The resulting N,N-diethylbut-2-yn-1-amine is then treated with dimethylphenylsilyl chloride in the presence of a base such as triethylamine to form the silyl ether, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation or other reducing agents.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine: shares similarities with other silyl ethers and alkynes, such as:
Uniqueness
Unique Structure:
Versatility: Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
89813-14-9 |
|---|---|
Molecular Formula |
C16H25NOSi |
Molecular Weight |
275.46 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]oxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C16H25NOSi/c1-5-17(6-2)14-10-11-15-18-19(3,4)16-12-8-7-9-13-16/h7-9,12-13H,5-6,14-15H2,1-4H3 |
InChI Key |
YYUXMSQLTJXSKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCO[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
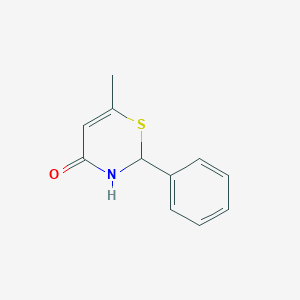
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)
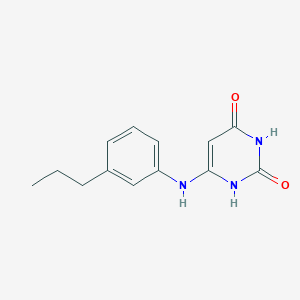

![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
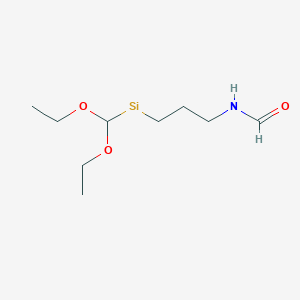
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
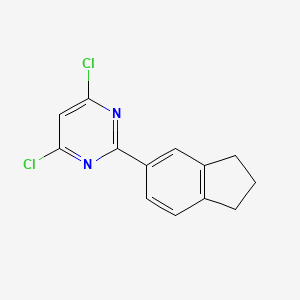
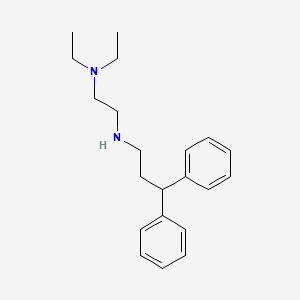

![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
